![molecular formula C25H18ClNOS B2898720 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-55-5](/img/structure/B2898720.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
Scientific Research Applications
Pharmaceutical Research
Quinoline derivatives have been extensively studied for their pharmacological properties. The compound could potentially be investigated for its antimalarial , anticancer , antibacterial , and anti-inflammatory properties . These activities are attributed to the quinoline nucleus, which is a common motif in many therapeutic agents.
Material Science
In material science, such quinoline derivatives could be explored for their utility in creating novel organic semiconductors . Their conjugated system and heterocyclic structure may impart desirable electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Analytical Chemistry
The compound’s unique structure could make it a candidate for use as a fluorescent probe or chromophoric agent in analytical chemistry. It could be used to detect or quantify other substances due to its potential to produce a measurable signal in response to chemical interactions .
Environmental Science
In environmental science, this quinoline derivative could be researched for its role as a degradation product of environmental pollutants. It might be a metabolite formed from more complex compounds through processes like photodegradation, and its detection could indicate the presence of certain pollutants .
Industrial Applications
Industrially, the compound could be utilized in the synthesis of dyes and pigments . Its molecular structure allows for the possibility of light absorption in visible ranges, which is a key characteristic needed for dyes used in textiles and inks .
Agrochemical Research
Lastly, the compound’s potential bioactivity makes it a candidate for exploration as an agrochemical . It could be studied for its effects on plant growth, pest resistance, or as a component in fertilizers to enhance crop yield .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVJQAJVVUFGLJ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
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